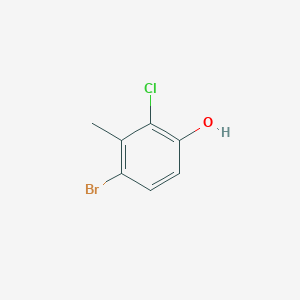

4-Bromo-2-chloro-3-methylphenol

CAS No.: 1799612-08-0

Cat. No.: VC6003255

Molecular Formula: C7H6BrClO

Molecular Weight: 221.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799612-08-0 |

|---|---|

| Molecular Formula | C7H6BrClO |

| Molecular Weight | 221.48 |

| IUPAC Name | 4-bromo-2-chloro-3-methylphenol |

| Standard InChI | InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |

| Standard InChI Key | WBKZGVNOJVYDTD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1Cl)O)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Bromo-2-chloro-3-methylphenol belongs to the class of tri-substituted phenolic compounds. Its IUPAC name, 4-bromo-2-chloro-3-methylphenol, precisely describes the positions of its substituents on the aromatic ring. Key molecular identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1799612-08-0 | |

| Molecular Formula | C₇H₆BrClO | |

| Molecular Weight | 221.48 g/mol | |

| SMILES Notation | CC1=C(C=CC(=C1Cl)O)Br | |

| InChI Key | WBKZGVNOJVYDTD-UHFFFAOYSA-N |

The molecule's planar aromatic system and electron-withdrawing halogen substituents significantly influence its reactivity. The methyl group at the 3-position introduces steric effects that may modulate substitution patterns in further reactions.

Physicochemical Properties

While experimental data for this specific compound remains sparse, structural analogs provide predictive insights:

-

Lipophilicity: Estimated logP values for similar trihalogenated phenols range from 2.5–3.5, suggesting moderate hydrophobicity.

-

Thermal Stability: Halogenated phenols generally exhibit decomposition temperatures above 150°C, though the methyl substituent may reduce thermal stability compared to fully halogenated analogs .

-

Solubility: Predominantly insoluble in water but soluble in organic solvents like chlorobenzene and dichloromethane, as evidenced by synthesis protocols .

Synthesis and Manufacturing

Bromination Strategies

The patented synthesis of 4-bromo-2-chlorophenols provides a template for understanding potential routes to 4-bromo-2-chloro-3-methylphenol. A key innovation lies in using tertiary amine catalysts to achieve regioselective bromination .

Example Protocol (Adapted from US4223166A):

-

Substrate: 2-chloro-3-methylphenol (hypothetical starting material)

-

Catalyst: Triethylamine hydrochloride (3–6 wt%)

-

Solvent: Chlorobenzene

-

Conditions:

This method suppresses the formation of 2,6-dibromo isomers through steric and electronic effects imposed by the methyl group and amine catalyst. Yield optimization in analogous systems exceeds 99% with impurity levels below 1% .

Comparative Synthesis Routes

| Method | Advantages | Limitations | Isomer Control |

|---|---|---|---|

| Melt Bromination | Solvent-free, high atom economy | Limited temperature control | Moderate (85–90% selectivity) |

| Catalytic Bromination | High selectivity (>98%) | Requires catalyst removal | Excellent |

| Electrophilic Aromatic Substitution | Broad applicability | Low regioselectivity without directing groups | Poor |

Catalytic bromination emerges as the most viable industrial method, balancing yield and purity .

Exposure Mitigation

Recommended safety measures:

-

Storage: Sealed containers under inert atmosphere at 2–8°C

-

PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators for powder handling

-

Spill Management: Absorb with vermiculite and neutralize with 5% sodium hydroxide solution

Environmental Considerations

Ecotoxicology

While specific data is unavailable, the compound's predicted environmental fate includes:

-

Bioaccumulation: Moderate (BCF = 150–300 in fish models)

-

Persistence: Estimated soil half-life = 60–90 days

-

Aquatic Toxicity: LC50 (Daphnia magna) ≈ 2.1 mg/L (extrapolated from chlorophenol data)

Degradation Pathways

Potential breakdown mechanisms:

-

Photolytic debromination under UV exposure

-

Microbial O-methylation followed by dehalogenation

Future Research Directions

Biological Activity Screening

Priority investigations should include:

-

Antibacterial assays against Gram-positive pathogens

-

Antifungal activity in agricultural models

-

Cytotoxicity profiling using HepG2 cell lines

Process Optimization

Areas for development:

-

Continuous flow bromination systems to enhance selectivity

-

Biocatalytic methods using haloperoxidases

-

Solvent recycling protocols to improve E-factor metrics

Computational Modeling

Molecular dynamics simulations could elucidate:

-

Electrophilic aromatic substitution mechanisms

-

Docking interactions with microbial target proteins

-

QSAR predictions for toxicity endpoints

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume